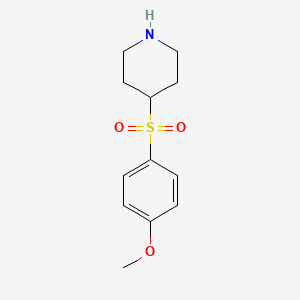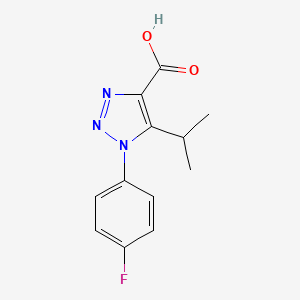
1-(4-fluorophenyl)-5-(propan-2-yl)-1H-1,2,3-triazole-4-carboxylic acid
Übersicht
Beschreibung
1-(4-Fluorophenyl)-5-(propan-2-yl)-1H-1,2,3-triazole-4-carboxylic acid (hereafter referred to as 4F-P2T-4C) is a small molecule synthesized from the condensation reaction of 4-fluorophenol and propan-2-yl isocyanate. It is a member of the triazole family, which has been studied for its potential applications in medicinal chemistry, organic synthesis, and analytical chemistry.
Wissenschaftliche Forschungsanwendungen
Triazole Derivatives and Biological Activities
Triazole derivatives, including 1-(4-fluorophenyl)-5-(propan-2-yl)-1H-1,2,3-triazole-4-carboxylic acid, have garnered interest due to their diverse biological activities. The triazole core structure is prevalent in various compounds with significant pharmaceutical applications. Triazoles have been studied for their anti-inflammatory, antiplatelet, antimicrobial, antimycobacterial, antitumoral, and antiviral properties. The wide range of biological activities makes triazole derivatives valuable for the development of new therapeutic agents. The emphasis on developing novel triazoles highlights the ongoing need for efficient syntheses that consider green chemistry principles, energy savings, and sustainability, addressing the challenge of emerging diseases and antibiotic-resistant bacteria (Ferreira et al., 2013).
Synthetic Approaches and Drug Discovery
The synthesis of 1,2,3-triazoles, including the specific triazole of interest, involves innovative methodologies that enhance the drug discovery process. The copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, known as a click reaction, stands out for its simplicity, high selectivity, and efficiency in synthesizing 1,2,3-triazole derivatives. These derivatives play a crucial role in developing new drugs, showcasing the importance of triazoles in pharmaceutical chemistry and material science. The ongoing research into 1,2,3-triazoles reflects the global scientific community's interest in exploring their potential for creating biologically active compounds (Kaushik et al., 2019).
Antibacterial Activity Against Drug-Resistant Pathogens
Triazole derivatives, including 1-(4-fluorophenyl)-5-(propan-2-yl)-1H-1,2,3-triazole-4-carboxylic acid, have been identified as potential candidates for addressing the challenge of antibiotic-resistant bacteria, such as MRSA. The structural flexibility of triazole compounds allows for the inhibition of critical bacterial targets, offering a pathway for the development of new antibacterial agents. Research into 1,2,3-triazole and 1,2,4-triazole-containing hybrids reveals their capability to act as potent inhibitors, highlighting the triazole ring's significance in discovering novel antibacterial agents (Li & Zhang, 2021).
Environmental Applications and Green Chemistry
In addition to pharmaceutical applications, triazole derivatives are explored for their environmental applications, focusing on green chemistry principles. Advances in triazole synthesis emphasize eco-friendly procedures, utilizing renewable resources and minimizing the environmental impact. The development of new, sustainable methods for triazole synthesis, including the targeted compound, aligns with the broader goals of reducing hazardous substances and promoting environmental sustainability in chemical processes (de Souza et al., 2019).
Eigenschaften
IUPAC Name |
1-(4-fluorophenyl)-5-propan-2-yltriazole-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12FN3O2/c1-7(2)11-10(12(17)18)14-15-16(11)9-5-3-8(13)4-6-9/h3-7H,1-2H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDNJDQLCHCEWIP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(N=NN1C2=CC=C(C=C2)F)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12FN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-fluorophenyl)-5-(propan-2-yl)-1H-1,2,3-triazole-4-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



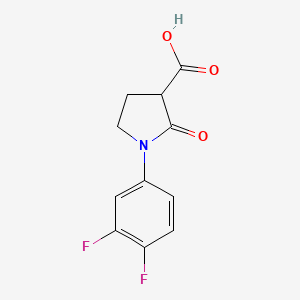
![2-[5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]acetic acid](/img/structure/B3374152.png)

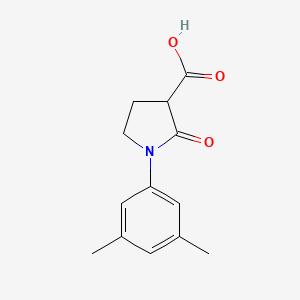
![[1-(2-Fluorophenyl)pyrrolidin-3-yl]methanol](/img/structure/B3374175.png)

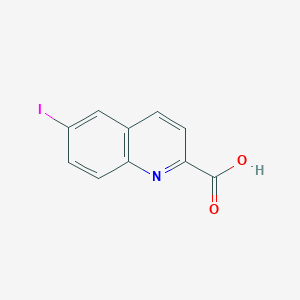
![5-[(Carboxymethyl)sulfamoyl]-2-chlorobenzoic acid](/img/structure/B3374201.png)
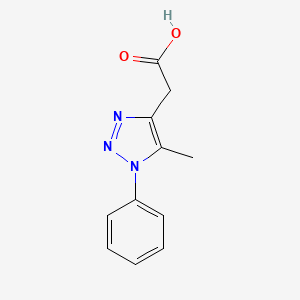
![1-[1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]ethan-1-one](/img/structure/B3374209.png)
![5-cyclopropyl-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B3374214.png)


